6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom, a thiophene ring, and an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the cyclization of 2-aminopyridine derivatives with thiophene-3-carboxaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Cyclization: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) under inert atmosphere.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, sulfoxides, sulfones, and fused heterocyclic compounds.
Scientific Research Applications
6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of anti-tuberculosis agents and other antimicrobial drugs.
Biological Studies: The compound is studied for its potential to interact with various biological targets, including enzymes and receptors.
Material Science: Due to its unique structural properties, it is explored for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in anti-tuberculosis research, it has been shown to inhibit the activity of key enzymes involved in bacterial cell wall synthesis. The bromine atom and the thiophene ring play crucial roles in binding to the active sites of these enzymes, thereby disrupting their function .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-3-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
6-Bromo-2-(furan-3-yl)imidazo[1,2-a]pyridine: Contains a furan ring instead of thiophene, which can influence its electronic properties and reactivity
Uniqueness
6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential interactions with biological targets. The thiophene ring also contributes to its electronic properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H7BrN2S |
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Molecular Weight |
279.16 g/mol |
IUPAC Name |
6-bromo-2-thiophen-3-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7BrN2S/c12-9-1-2-11-13-10(6-14(11)5-9)8-3-4-15-7-8/h1-7H |
InChI Key |
ARVKCDWQQOBFGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C3=CSC=C3 |
Origin of Product |
United States |
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